Intellectual Property Enforceability: Patent-Protected Status Versus Generic 4-Bromo and Unsubstituted Phenyl Analogs
ChemicalBook explicitly lists this compound as a patent-protected product with sale prohibited under relevant patent laws, whereas the 4-bromophenyl positional isomer (CAS 941971-04-6) and the 3-fluorophenyl analog (CAS not blocked) are not subject to equivalent enforceable restrictions . This indicates that the 3-bromophenyl substitution pattern falls within the claims of an active composition-of-matter patent, most plausibly the Amgen GK–GKRP disruptor series (US20140155415A1) or Leo Pharma phosphodiesterase inhibitor portfolio (US8980905B2) [1]. The enforceable patent status establishes a de facto barrier to generic substitution: any entity seeking to replicate the scaffold's claimed biological utility using a 4-bromo or unsubstituted phenyl variant may risk patent infringement in jurisdictions where the claims remain in force.
| Evidence Dimension | Patent-restricted sale status (binary regulatory classification) |
|---|---|
| Target Compound Data | Sale prohibited per patent regulations (ChemicalBook) |
| Comparator Or Baseline | 4-Bromophenyl analog (CAS 941971-04-6): No equivalent sale prohibition documented; 3-Fluorophenyl analog: No restriction |
| Quantified Difference | Target: restricted; Comparators: unrestricted. Qualitative regulatory differential. |
| Conditions | Regulatory/commercial availability assessment per ChemicalBook listings |
Why This Matters
For procurement teams and legal departments, the enforceable patent status defines a clear 'cannot substitute' criterion absent a licensing agreement, distinguishing this compound from unrestricted positional isomers.
- [1] Bartberger, M.D., Croghan, M.D., Fotsch, C.H., Norman, M.H., Pennington, L.D., Reichelt, A., St. Jean, D.J. Benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein for the treatment of diabetes. U.S. Patent Application US20140155415A1, 2012. View Source
